molecular formula C8H16O B8458375 1-Butoxybut-2-ene CAS No. 56052-72-3

1-Butoxybut-2-ene

Cat. No. B8458375
CAS RN: 56052-72-3
M. Wt: 128.21 g/mol
InChI Key: DVSSQJKZHTWMOS-UHFFFAOYSA-N
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Patent
US06166265

Procedure details

0.90 mol of n-butanol and 0.88 mol of 1,3-butadiene were reacted in a manner similar to Example 8b) in the presence of 5 g of the zeolite in the H+ form, prepared according to Example 8a). At a conversion of 40.0%, 3-butoxybut-1-ene was formed with a selectivity of 42.5% and 1-butoxybut-2-ene with a selectivity of 16.5%.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0.88 mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.9 mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.88 mol
Type
reactant
Smiles
C=CC=C
Name
zeolite
Quantity
5 g
Type
reactant
Smiles
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C=C)C
Name
Type
product
Smiles
C(CCC)OCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06166265

Procedure details

0.90 mol of n-butanol and 0.88 mol of 1,3-butadiene were reacted in a manner similar to Example 8b) in the presence of 5 g of the zeolite in the H+ form, prepared according to Example 8a). At a conversion of 40.0%, 3-butoxybut-1-ene was formed with a selectivity of 42.5% and 1-butoxybut-2-ene with a selectivity of 16.5%.
Quantity
0.9 mol
Type
reactant
Reaction Step One
Quantity
0.88 mol
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.9 mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.88 mol
Type
reactant
Smiles
C=CC=C
Name
zeolite
Quantity
5 g
Type
reactant
Smiles
Name
H+
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C=C)C
Name
Type
product
Smiles
C(CCC)OCC=CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.